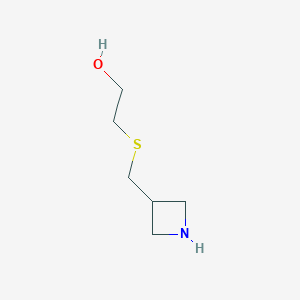

2-((Azetidin-3-ylmethyl)thio)ethan-1-ol

CAS No.:

Cat. No.: VC20468706

Molecular Formula: C6H13NOS

Molecular Weight: 147.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NOS |

|---|---|

| Molecular Weight | 147.24 g/mol |

| IUPAC Name | 2-(azetidin-3-ylmethylsulfanyl)ethanol |

| Standard InChI | InChI=1S/C6H13NOS/c8-1-2-9-5-6-3-7-4-6/h6-8H,1-5H2 |

| Standard InChI Key | UJGWZANTQIFCQP-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)CSCCO |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The IUPAC name 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol denotes a molecule comprising:

-

An azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) substituted at the 3-position with a methyl group.

-

A thioether linkage (-S-) connecting the azetidine methyl group to a 2-hydroxyethyl moiety.

The molecular formula is C₆H₁₃NOS, with a molecular weight of 147.24 g/mol. Structurally, it combines the conformational rigidity of the azetidine ring with the polarity of the hydroxyl and thioether groups, which may influence its solubility and biological interactions .

Comparative Structural Analogues

-

Azetidine-3-carboxylic acid derivatives: These compounds, such as tert-butyl 3-iodoazetidine-1-carboxylate, share the azetidine core and are used in peptide mimetics .

-

2-[1-(1,3-Thiazolin-2-yl)azetidin-3-yl]thio-carbapenems: Antibiotic agents with azetidinyl-thioether motifs, highlighting the pharmacological relevance of this structural feature .

Synthesis and Manufacturing

Azetidine Ring Construction

The azetidine core can be synthesized via methods reported by Ji et al., such as the iodoazetidine intermediate route :

-

Cyclization: Reaction of 1-bromo-3-chloropropane with benzylamine under high dilution yields N-benzylazetidine.

-

Functionalization: The 3-position is alkylated using methyl iodide, followed by deprotection to yield 3-methylazetidine.

Table 1: Reaction Conditions for Azetidine Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | 1-Bromo-3-chloropropane, BnNH₂ | 65–70 | |

| 3-Methylation | CH₃I, K₂CO₃, DMF | 80 |

Physicochemical Properties

Predicted Properties

Using computational tools and analogues like 2-(thiophen-3-yl)ethanol , key properties include:

-

LogP (Partition Coefficient): ~1.2–1.6, indicating moderate lipophilicity.

-

Water Solubility: ~2.0–2.5 mg/mL, driven by the hydroxyl and azetidine’s polarity.

-

pKa: The hydroxyl group has an estimated pKa of 14–15, while the azetidine nitrogen’s pKa is ~9.5, making it weakly basic.

Table 2: Comparative Physicochemical Data

| Property | 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol | 2-(Thiophen-3-yl)ethanol |

|---|---|---|

| Molecular Weight | 147.24 | 128.19 |

| LogP | 1.4 | 1.63 |

| Water Solubility (mg/mL) | 2.3 | 2.37 |

| Transporter | Predicted Ki (nM) | Basis for Prediction |

|---|---|---|

| DAT | 500–1000 | Structural similarity to |

| SERT | >10,000 | Lack of aromatic substituents |

Applications in Medicinal Chemistry

Intermediate in Antibiotic Synthesis

The compound’s azetidine and thioether groups make it a candidate for derivatization into β-lactamase inhibitors or carbapenem analogues, leveraging methods from .

Prodrug Development

The hydroxyl group can be esterified to improve bioavailability, while the azetidine nitrogen allows for salt formation, enhancing water solubility for intravenous formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume